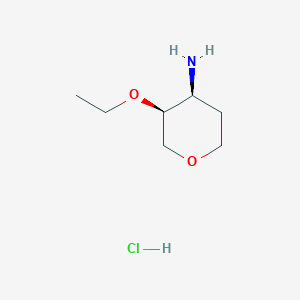
cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with an ethoxy group and an amine group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride typically involves the reaction of tetrahydropyran derivatives with ethoxy and amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The ethoxy and amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ethoxy group may also play a role in modulating the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
4-Aminomethyltetrahydropyran: Similar structure but lacks the ethoxy group.
Tetrahydropyran-4-yl methylamine: Similar structure but with different substituents.
Uniqueness: cis-3-Ethoxytetrahydropyran-4-amine;hydrochloride is unique due to its specific combination of ethoxy and amine groups on the tetrahydropyran ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(3S,4S)-3-ethoxyoxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
XQYAVFOEPKQNSE-UOERWJHTSA-N |
Isomerische SMILES |
CCO[C@@H]1COCC[C@@H]1N.Cl |
Kanonische SMILES |
CCOC1COCCC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



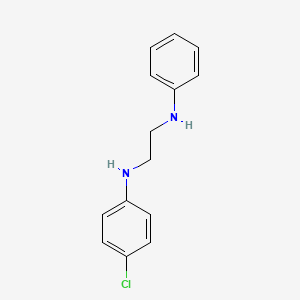
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

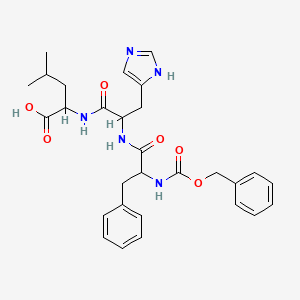

![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)

![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
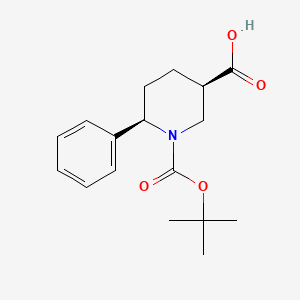
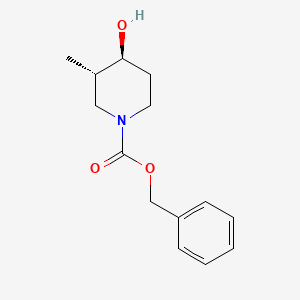
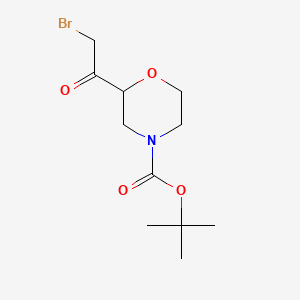
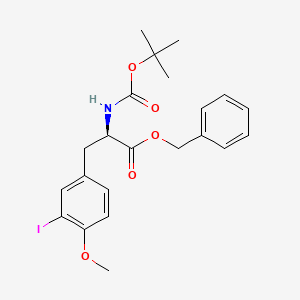
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)
